N,N-Dimethyldecylamine

Electrocatalysis Nanoparticle synthesis Alcohol oxidation

N,N-Dimethyldecylamine (DMDA) is a C10 tertiary amine optimized for quaternary ammonium surfactants, amine oxide betaines, and mesoporous silica pore expansion (5-6× increase). DMDA-stabilized Pt nanocatalysts outperform six other surfactants in fuel cell electro-oxidation applications. Continuous flow quaternization kinetics validated with Arrhenius parameters across 20-70°C. Specify this chain-specific intermediate to avoid performance loss from C8/C12 substitution.

Molecular Formula C12H27N
Molecular Weight 185.35 g/mol
CAS No. 1120-24-7
Cat. No. B127454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyldecylamine
CAS1120-24-7
SynonymsN,N-Dimethyl-1-decanamine, ;  N,N-Dimethyl-decylamine;  1-Dimethylaminodecane;  ADMA 10;  Armeen DM 10D;  Decyldimethylamine;  Dimethyldecylamine;  Farmin DM 1098;  Farmin DM 10P;  N,N-Dimethyl-N-decylamine;  N,N-Dimethyldecylamine;  N-Decyl-N,N-dimethylamine; 
Molecular FormulaC12H27N
Molecular Weight185.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCCN(C)C
InChIInChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12-13(2)3/h4-12H2,1-3H3
InChIKeyYWWNNLPSZSEZNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyldecylamine (CAS 1120-24-7): Strategic Procurement Guide for C10 Tertiary Amine Intermediate Selection


N,N-Dimethyldecylamine (DMDA; CAS 1120-24-7) is a C10 tertiary alkylamine with the molecular formula C12H27N and a molecular weight of 185.35 g/mol . As a fatty amine derivative bearing a decyl (C10) hydrocarbon chain attached to a dimethyl-substituted nitrogen center, it serves as a critical synthetic intermediate for producing cationic quaternary ammonium compounds, amine oxides, and betaine surfactants via quaternization or oxidation pathways . It also functions as a tertiary amine catalyst in polyurethane foam formulations and as a pore-expanding agent in mesoporous silica synthesis . Commercially available with typical specifications including ≥97% content, total amine value 291-305 mg/g, and C10 chain content ≥95% , DMDA occupies a specific position between shorter-chain (C8) and longer-chain (C12-C18) tertiary amine analogs, with its C10 chain length conferring a distinctive balance of hydrophobic-hydrophilic properties critical for tailoring surfactant performance and catalytic behavior [1].

Why In-Class Tertiary Amine Substitution Fails: Evidence-Based Differentiation of N,N-Dimethyldecylamine (CAS 1120-24-7)


Fatty tertiary amines sharing the R-N(CH3)2 core structure are not functionally interchangeable due to alkyl chain length-dependent effects on critical performance parameters including catalytic activity, surfactant hydrophile-lipophile balance (HLB), and pore expansion efficiency [1]. The C10 decyl chain of N,N-dimethyldecylamine represents a specific structural optimum that cannot be approximated by C8 (octyl), C12 (dodecyl), or C16-C18 (hexadecyl/octadecyl) analogs. As demonstrated in the sections below, substitution with shorter-chain analogs compromises electrocatalytic performance in nanoparticle synthesis [1], while longer-chain analogs exhibit fundamentally different quaternization kinetics and produce downstream surfactants with divergent critical micelle concentration (CMC) values and surface activity profiles [2][3]. Moreover, the steric and solubility properties conferred specifically by the C10 chain govern its unique efficacy as a pore-expanding agent in mesoporous materials synthesis, where chain length directly dictates the achievable pore diameter expansion [4]. Generic substitution without considering these chain-length-specific effects risks suboptimal product performance, batch-to-batch inconsistency, and formulation failure in downstream applications.

Quantitative Evidence Guide: Verifiable Differentiation of N,N-Dimethyldecylamine (1120-24-7) Against Comparators


Electrocatalytic Performance Superiority: N,N-Dimethyldecylamine vs. Primary Amine Surfactants in Pt Nanoparticle Synthesis

In a comparative study evaluating six structurally distinct surfactants for platinum nanoparticle stabilization, N,N-dimethyldecylamine (tertiary amine, C10 chain) demonstrated the highest electrocatalytic performance for C1-C3 alcohol oxidation reactions relative to primary amine analogs of varying chain lengths [1]. This head-to-head comparison quantified performance across multiple electrochemical parameters, establishing that the combination of tertiary amine structure and C10 chain length yields superior catalytic activity compared to primary amines including 1-decylamine (primary, C10), 1-dodecylamine (primary, C12), N,N-dimethyldodecylamine (tertiary, C12), 1-hexadecylamine (primary, C16), and 1-octadecylamine (primary, C18) [1].

Electrocatalysis Nanoparticle synthesis Alcohol oxidation

Quaternization Kinetics and Process Validation: N,N-Dimethyldecylamine as Model Substrate for Continuous Flow Manufacturing

N,N-dimethyldecylamine (DMDA) was specifically selected as the representative tertiary amine substrate for developing and validating a novel ramp-flow continuous manufacturing method for quaternary ammonium salt production [1]. This selection was based on its industrial relevance given the >1 million tonne annual production capacity of quaternary ammonium compounds globally [1]. Batch reactions between DMDA and benzyl chloride were systematically characterized across multiple solvents to examine solvent effects and validate the ramp-flow methodology [1]. Acetonitrile was identified as providing the highest reaction rate, while methanol demonstrated optimal overall potential for process intensification and product separation [1]. Arrhenius parameters for DMDA quaternization were successfully elucidated between 20 and 70 °C using both benzyl chloride and methyl iodide reactants under continuous measurement in a plug-flow reactor [1].

Phase-transfer catalysis Continuous flow chemistry Reaction kinetics

Downstream Surfactant Performance: C10 Chain Optimizes Static and Dynamic Surface Tension in Quaternary Ammonium Derivatives

A series of quaternary ammonium cationic surfactants (NDA-C5 through NDA-C8) synthesized from N,N-dimethyldecylamine and fatty acids via quaternization were evaluated for surface activity [1]. Among the series, NDA-C8 exhibited optimal performance: at 0.100% mass fraction, static surface tension was reduced to 25.9 mN/m, with wetting time of 260 seconds and spreading area of 102 mm² on superhydrophobic organic glass [1]. Notably, dynamic surface tension measurements—which more accurately reflect actual application conditions—showed rapid reduction from 53.3 mN/m to 34.2 mN/m within 0.01-1 second range [1]. These performance characteristics derive directly from the C10 alkyl chain length of the DMDA precursor, which provides an optimal hydrophobic-hydrophilic balance not achievable with shorter (C8) or longer (C12-C18) alkylamines [2].

Cationic surfactants Agricultural adjuvants Surface tension

Pore Expansion Efficiency: N,N-Dimethyldecylamine Enables Controlled Mesopore Diameter Tuning

N,N-dimethyldecylamine functions as a pore-expanding agent capable of increasing the pore diameter of hybrid mesoporous materials from <1.7 nm to up to 10 nm during post-synthetic hydrothermal treatment [1]. This 5-6× expansion magnitude is achievable due to the specific C10 alkyl chain length, which provides an optimal balance between template size and diffusion accessibility [2]. The resulting pore-expanded materials (PE-MCM-41) retain an open pore structure with readily accessible amine groups and have been demonstrated as effective adsorbents for heavy metal cations including Cu2+ from aqueous solutions [2][3]. Furthermore, DMDA pore-expanded bifunctional periodic mesoporous organosilicas (APEPMOs) enabled high enzyme loading capacity of 120 mg β-glucosidase per gram support with 95.5% enzymatic activity retention [4].

Mesoporous materials Catalyst supports Adsorbents

Antimicrobial Activity of Gemini Quaternary Ammonium Derivatives: Decyl Residue Superiority Over Octyl Analogs

In a comparative antimicrobial study of gemini quaternary ammonium salt (QAS) derivatives, compounds bearing decyl (C10) residues derived from N,N-dimethyldecylamine demonstrated superior antimicrobial activity compared to octyl (C8) residue-containing analogs [1]. Among the tested series, QAS derivatives with two decyl residues exhibited the highest antimicrobial potency against the evaluated pathogenic strains [1]. Minimum inhibitory concentration (MIC) values for the most active decyl-containing derivatives were determined as 16-32 μg/mL against yeast (Candida species), 32 μg/mL against Escherichia coli, and 8 μg/mL against other bacterial strains tested [1]. While compounds with octyl residues showed some antimicrobial activity, those containing two decyl residues proved to be the most active overall [1].

Antimicrobial agents Disinfectants Biocides

Dissymmetric Bis-Quaternary Ammonium Surfactant Synthesis: C10-C2-C12 Architecture for Ultra-Low CMC

N,N-dimethyldecylamine was employed as the C10-chain building block in the synthesis of a dissymmetric bis-quaternary ammonium salt surfactant with C10-C2-C12 architecture [1]. The synthesis utilized DMDA alongside N,N-dimethyldodecylamine (C12) and ethylenedibromide as the bridging unit, achieving optimized yield of 90% and product purity exceeding 86% under optimized reaction conditions [1]. Critically, the resulting dissymmetric bis-quaternary ammonium surfactant exhibited a critical micelle concentration (CMC) two to three orders of magnitude lower than conventional single-chain quaternary ammonium surfactants [1]. This dramatic CMC reduction translates directly to significantly higher surface activity and the ability to achieve effective surface tension reduction at substantially lower concentrations.

Surfactant synthesis Critical micelle concentration Bis-quaternary ammonium

High-Value Application Scenarios for N,N-Dimethyldecylamine (1120-24-7): Evidence-Aligned Procurement Recommendations


Precious Metal Nanoparticle Catalyst Synthesis

R&D laboratories and catalyst manufacturers synthesizing platinum, palladium, or other precious metal nanoparticles for fuel cell and alcohol electro-oxidation applications should prioritize N,N-dimethyldecylamine over primary amine surfactants or longer-chain tertiary amines. Direct head-to-head evidence demonstrates that DMDA-stabilized Pt nanocatalysts achieve the highest electrocatalytic performance among six structurally diverse surfactants tested under identical conditions [1]. The C10 chain length combined with tertiary amine structure yields optimal electrochemical surface area and Pt(0)/Pt(IV) ratio relative to both shorter and longer chain analogs [1].

Continuous Flow Manufacturing of Quaternary Ammonium Compounds

Chemical manufacturers implementing continuous flow processes for quaternary ammonium salt production should utilize DMDA as the benchmark substrate for process development and validation. The compound's quaternization kinetics have been fully characterized with Arrhenius parameters determined across 20-70 °C using both benzyl chloride and methyl iodide reactants in plug-flow reactor configurations with in-line 1H NMR monitoring [2]. DMDA serves as the validated model substrate with demonstrated method agreement across batch, steady-state, and ramp-flow conditions [2].

Agricultural Adjuvant and Specialty Detergent Formulation

Formulators developing high-performance agricultural spray adjuvants, wetting agents, or specialty cleaning products should specify DMDA-derived quaternary ammonium surfactants for their superior dynamic surface tension properties. NDA-C8 derivatives synthesized from DMDA demonstrate static surface tension reduction to 25.9 mN/m at 0.100% concentration and rapid dynamic surface tension decrease from 53.3 to 34.2 mN/m within 0.01-1 seconds—performance characteristics that shorter- or longer-chain amine derivatives cannot replicate [3].

Mesoporous Silica Synthesis for Catalysis and Adsorption

Materials scientists synthesizing pore-expanded MCM-41, SBA-15, or related mesoporous silicas for heterogeneous catalysis, heavy metal adsorption, or enzyme immobilization should utilize DMDA as the pore-expanding agent of choice. The C10 chain enables pore diameter expansion from <1.7 nm to 10 nm (5-6× increase), a magnitude not achievable with shorter-chain amines [4]. The expanded materials support enzyme loadings of 120 mg/g with 95.5% activity retention [4].

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